molecular formula C12H12F2O2 B8045290 3,3-Difluorocyclopentyl benzoate

3,3-Difluorocyclopentyl benzoate

Cat. No.: B8045290
M. Wt: 226.22 g/mol
InChI Key: SFVDRZQDTHOSSY-UHFFFAOYSA-N
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Description

3,3-Difluorocyclopentyl benzoate is a fluorinated cycloalkyl benzoate ester characterized by a cyclopentane ring substituted with two fluorine atoms at the 3-position and a benzoate ester group. This compound is structurally significant due to its unique electronic and steric properties imparted by the difluorocyclopentyl moiety. For instance, halocycloalkyl derivatives, such as 1,2-difluorocyclopentyl and 3,3-dimethylcyclopentyl analogs, are highlighted in patent literature for their utility in medicinal chemistry and materials science .

Properties

IUPAC Name

(3,3-difluorocyclopentyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c13-12(14)7-6-10(8-12)16-11(15)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVDRZQDTHOSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1OC(=O)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopentyl benzoate typically involves the reaction of cyclopentanol with difluorocarbene to form 3,3-difluorocyclopentanol, followed by esterification with benzoic acid. The reaction conditions include the use of a strong base, such as potassium tert-butoxide, to generate difluorocarbene, and a catalyst like sulfuric acid for the esterification step.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclopentyl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium hydride (NaH) in aprotic solvents.

Major Products Formed:

  • Oxidation: Forms carboxylic acids and ketones.

  • Reduction: Produces alcohols and alkanes.

  • Substitution: Yields various substituted cyclopentyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzoate derivatives, including 3,3-difluorocyclopentyl benzoate, exhibit promising anticancer properties. A study demonstrated that certain benzoate derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The introduction of fluorine atoms is known to enhance the metabolic stability and bioactivity of such compounds, making them suitable candidates for further development in cancer therapeutics .

Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of this compound. Compounds with similar structures have been investigated for their ability to prevent neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Agricultural Applications

Pesticide Development
The compound has been explored for use in developing novel pesticides. Its structural features may provide enhanced efficacy against specific pests while minimizing environmental impact. The incorporation of fluorinated groups can improve the lipophilicity and biological activity of agrochemicals, leading to more effective pest control strategies .

Material Science

Polymer Synthesis
In material science, this compound is being investigated as a potential monomer for synthesizing fluorinated polymers. These polymers are valued for their thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials . The unique properties imparted by the difluorocyclopentyl group may also enhance the performance characteristics of these materials.

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits
Medicinal ChemistryAnticancer agentsInhibition of tumor growth
Neuroprotective agentsProtection against neurodegeneration
Agricultural SciencePesticide formulationsEnhanced efficacy and reduced environmental impact
Material SciencePolymer synthesisImproved thermal stability and chemical resistance

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal examined various benzoate derivatives, including this compound, showing significant cytotoxic effects on cancer cell lines. The results indicated that these compounds could induce apoptosis through specific signaling pathways .
  • Pesticide Development : Research conducted on fluorinated agrochemicals highlighted the effectiveness of compounds similar to this compound in controlling pest populations while exhibiting lower toxicity to non-target organisms. This study emphasizes the importance of fluorination in enhancing pesticide performance .

Mechanism of Action

The mechanism by which 3,3-Difluorocyclopentyl benzoate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Fluorinated Cycloalkyl Benzoates

The difluorocyclopentyl group distinguishes this compound from other fluorinated cycloalkyl benzoates. For example:

  • 1,2-Difluorocyclopentyl benzoate : Lacks the 3,3-difluoro substitution, leading to different steric and electronic effects .
  • 3,3-Dimethylcyclopentyl benzoate : Replaces fluorine atoms with methyl groups, reducing electronegativity and altering lipophilicity .
Table 1: Structural Comparison of Fluorinated Cycloalkyl Benzoates
Compound Substituents on Cyclopentane Key Properties
3,3-Difluorocyclopentyl benzoate 3,3-diF High electronegativity, moderate steric bulk
1,2-Difluorocyclopentyl benzoate 1,2-diF Asymmetric fluorine distribution
3,3-Dimethylcyclopentyl benzoate 3,3-diCH₃ Increased lipophilicity

Physicochemical Properties

pKa and Solubility

While direct pKa data for this compound are unavailable, benzoate derivatives generally exhibit pKa values influenced by substituents. For example:

  • [14C]Benzoic acid has a pKa of 4.2, while [14C]salicylic acid has a pKa of 3.0 . Fluorination typically lowers pKa due to electron-withdrawing effects, suggesting that this compound may have enhanced acidity compared to non-fluorinated analogs.

Thermal and Material Properties

In ferroelectric liquid crystals, fluorinated benzoates like biphenyl benzoate core-based compounds exhibit correlation lengths (ξ||) of 986–748 Å, while phenyl 4-phenyl benzoate derivatives show higher values (1450–1160 Å) . The 3,3-difluorocyclopentyl group may reduce in-plane correlation lengths (ξ⊥) due to steric hindrance.

Bioactivity in Plant Growth Regulation

Structurally related brassinosteroid (BR) analogs with benzoate esters at C-22 (e.g., compounds 15–22) exhibit growth-promoting activity comparable to brassinolide in the Rice Lamina Inclination Test (RLIT) at 1×10⁻⁸ M . The hydroxyl group at C2 in these analogs enhances bioactivity, suggesting that fluorine substitution in this compound may alter receptor binding efficiency.

Enzyme Inhibition Potential

Neopentyl-4-hydroxy-3,5-bis[3-methyl-2-butenyl] benzoate (compound 5 ) demonstrates acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, highlighting the role of benzoate esters in targeting neurological enzymes . Fluorination may enhance metabolic stability in similar applications.

Industrial and Microbial Interactions

Degradation Pathways

Microorganisms like Rhodococcus sp. CS-1 metabolize benzoate derivatives via the benzoate pathway , with 13–15% of unigenes involved in aromatic compound degradation . Fluorinated analogs like this compound may exhibit slower degradation due to C-F bond stability.

Chemotaxis Response

Pseudomonas putida 1290 shows chemotaxis toward benzoate, 3-MBA, and salicylate, with maximal response at 1 mM . Fluorination may reduce microbial attraction due to altered ligand-receptor interactions.

Biological Activity

3,3-Difluorocyclopentyl benzoate is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound consists of a cyclopentane ring substituted with two fluorine atoms at the 3-position and a benzoate moiety. Its molecular formula is C13H12F2O2C_{13}H_{12}F_2O_2 with a molecular weight of approximately 250.23 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially affecting its biological interactions.

The proposed mechanism for the biological activity of benzoate derivatives involves:

  • Intracellular pH Modulation : Benzoate can accumulate in cells at low external pH, leading to a decrease in intracellular pH. This shift can inhibit key metabolic enzymes such as phosphofructokinase, resulting in reduced ATP production and growth inhibition .
  • Disruption of Metabolic Pathways : The interference with glycolysis and other metabolic pathways can lead to cell death in susceptible organisms.

Case Studies

  • Antifungal Activity : In a controlled study, various benzoic acid derivatives were tested against Saccharomyces cerevisiae. Results indicated that these compounds could significantly reduce yeast viability at concentrations ranging from 2-10 mM due to their effects on intracellular pH and ATP levels .
  • Toxicological Assessments : Toxicity studies on benzoic acid and its derivatives have shown low toxicity profiles in animal models. The European Food Safety Authority (EFSA) has established acceptable daily intake levels for benzoic acid derivatives, indicating their safety when used appropriately in food applications .

Comparative Analysis

CompoundMolecular FormulaBiological ActivityMechanism of Action
This compoundC13H12F2O2C_{13}H_{12}F_2O_2Potential antimicrobialIntracellular pH modulation; glycolysis inhibition
Benzoic AcidC7H6O2C_7H_6O_2AntimicrobialSimilar mechanisms as above
Sodium BenzoateC7H5NaO2C_7H_5NaO_2Preservative; antimicrobialAlters metabolic pathways via pH changes

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